N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Structure and Key Features The compound "N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide" comprises a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1. The carboxamide linkage at position 5 connects to a 2-(1H-benzimidazol-2-yl)ethyl side chain. This hybrid structure integrates pharmacophoric elements from benzimidazole (known for targeting enzymes and receptors) and pyrazole (a scaffold with diverse bioactivity).
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-26-19(13-18(25-26)14-7-9-15(28-2)10-8-14)21(27)22-12-11-20-23-16-5-3-4-6-17(16)24-20/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
DYAZCWAYZAYBGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or pyrazole rings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is , with a molecular weight of approximately 376.44 g/mol. The compound features a pyrazole ring fused with a benzimidazole moiety, which is known for its diverse pharmacological properties.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has demonstrated that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. For instance, compounds containing the benzimidazole structure have shown to induce apoptosis in cancer cells by activating specific signaling pathways .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to possess antibacterial and antifungal activities. Studies indicate that modifications in the chemical structure can enhance their efficacy against resistant strains of bacteria .
3. Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that the compound inhibited cell proliferation significantly compared to control groups, with IC50 values suggesting potent activity .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone, indicating its potential as an antimicrobial agent. The structure–activity relationship analysis suggested that specific substitutions on the pyrazole ring could enhance its antibacterial activity .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on their core scaffolds, substituents, biological activities, and pharmacokinetic profiles.
Key Observations
Structural Flexibility vs. In contrast, N-[4-(1H-benzodiazol-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide lacks a flexible linker, which may limit binding to dynamic enzyme pockets .
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound enhances lipophilicity, favoring membrane penetration over polar derivatives like AJ (phenylacetamide with oxoethyl) .
- Razaxaban ’s trifluoromethyl and imidazole groups confer high selectivity for Factor Xa over trypsin (IC₅₀ = 0.8 nM vs. >10 µM) .
Pharmacokinetic Trade-offs: The dimethylaminoethyl group in N-[2-(dimethylamino)ethyl]-N-(4-fluorobenzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide improves aqueous solubility but may increase off-target interactions due to basicity . The nitro group in N-[4-(1H-benzodiazol-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide could reduce metabolic stability via cytochrome P450 interactions .
Therapeutic Potential
- However, it lacks the nitro groups of AK/AL, which showed superior activity (75–80% inhibition) in the same model .
- Enzyme Inhibition : Unlike Razaxaban , the target compound lacks charged groups critical for Factor Xa binding, making anticoagulant activity unlikely.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Structural Overview
The compound features a pyrazole core linked to a benzimidazole moiety and a methoxyphenyl group. This structural configuration is crucial for its biological activity.
| Structural Component | Description |
|---|---|
| Benzimidazole | Known for diverse biological activities including anticancer effects. |
| Pyrazole | Exhibits anti-inflammatory and anticancer properties. |
| Methoxyphenyl | Enhances solubility and bioavailability. |
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results.
- Cell Line Studies :
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Research Findings : In vitro studies indicated significant inhibition of inflammatory markers in activated macrophages .
3. Antimicrobial Activity
The antimicrobial potential of the compound has been explored, particularly against bacterial strains:
- Bacterial Strains Tested :
- E. coli
- S. aureus
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 200 µg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. evaluated the compound's effects on various cancer cell lines, revealing that it induced apoptosis in MCF7 cells while inhibiting growth in NCI-H460 cells with an IC of 0.03 µM .
Case Study 2: Anti-inflammatory Properties
In a study focused on inflammatory diseases, the compound was shown to significantly reduce levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
